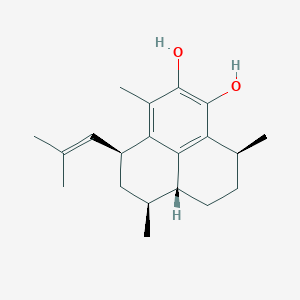

Pseudopterosin G-J aglycone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pseudopterosin G-J aglycone is a diterpenoid. It has a role as a metabolite.

Analyse Chemischer Reaktionen

Diels-Alder Cycloadditions as Central Transformations

The synthesis of pseudopterosin G–J aglycone relies heavily on sequential Diels-Alder (DA) reactions to construct its tricyclic core.

-

Triple DA Sequence :

A triple DA strategy was employed to assemble the A-, B-, and C-rings (Figure 4 in ).-

First DA Reaction : Conjugated diene 3 and ethylene dione equivalent 4 formed the B-ring under high pressure (19 kbar) at ambient temperature, yielding tricycle 19 .

-

Second DA Reaction : Cyclic dendralene 5 and 4-methyl-1,3-pentadiene 6 generated diene 3 .

-

Third DA Reaction : Substituted 1,1-divinylallene 1 served as the dienophile for the C-ring .

-

-

Key Reaction Conditions :

-

Stereoselectivity : The DA reaction of E-(carboxymethyl)acrolein 14-Me with 1-E-methylbutadiene exhibited >99.5:0.5 enantiomeric ratio due to axial-to-point chirality transfer .

Hydrovinylation for Stereocontrol

Asymmetric hydrovinylation is pivotal for installing stereocenters in pseudopterosin G–J aglycone.

-

Nickel-Catalyzed Hydrovinylation :

-

First Hydrovinylation : 2,3-Dimethoxy-4-methylstyrene (6 ) reacted with ethylene using ligand L1 , achieving 99% yield and 96:4 enantiomeric ratio (er) .

-

Second Hydrovinylation : Intermediate 17 underwent hydrovinylation with Ni(allyl)(L2 )/BARF, yielding 18 with >99.5:0.5 diastereomeric ratio (dr) .

-

-

Functional Group Transformations Post-Hydrovinylation :

Oxidation and Functional Group Interconversions

Critical oxidation steps establish the catechol motif and ketone groups.

-

Swern Oxidation : α-Hydroxy ketone 21 was oxidized to the pseudopterosin G–J aglycone under Swern conditions (oxalyl chloride, DMSO, Et₃N) .

-

Nef Reaction : Converted nitroethylene adduct 19 to ketone 20 .

Wittig Reaction for Side-Chain Installation

-

Wittig Olefination : Aldehyde intermediates reacted with ylides to introduce the isobutenyl side chain.

Comparative Synthetic Routes

Key Findings

-

Chirality Transfer : Axial chirality in divinylallene 1 dictated stereochemistry in the tricyclic core .

-

Catalytic Efficiency : Nickel catalysts enabled precise stereocontrol during hydrovinylation .

-

Byproduct Management : Wittig reaction conditions required optimization to minimize A–F aglycone formation .

This synthesis showcases the synergy of cycloadditions, asymmetric catalysis, and oxidation chemistry in accessing complex natural products. The strategies outlined here are extensible to other pseudopterosin aglycones, including A–F and K–L variants .

Eigenschaften

Molekularformel |

C20H28O2 |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

(4S,6S,6aR,9S)-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |

InChI |

InChI=1S/C20H28O2/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(15)17(14)13(5)19(21)20(16)22/h8,11-12,14-15,21-22H,6-7,9H2,1-5H3/t11-,12-,14+,15+/m0/s1 |

InChI-Schlüssel |

QYYIMVMYWAMAAS-DDHJSBNISA-N |

Isomerische SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C |

Kanonische SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.